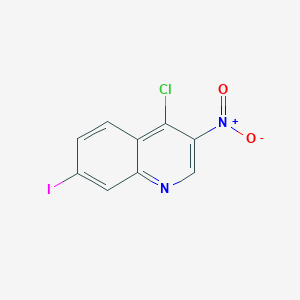

4-Chloro-7-iodo-3-nitroquinoline

Description

Contextualization within Halogenated Nitroquinoline Chemistry

4-Chloro-7-iodo-3-nitroquinoline (B6244995) belongs to the class of halogenated nitroquinolines, a group of compounds characterized by a quinoline (B57606) core substituted with one or more halogen atoms and at least one nitro group. The presence and position of these substituents dramatically influence the molecule's electronic properties and reactivity. The nitro group at the 3-position acts as a strong electron-withdrawing group, which can activate the quinoline ring for certain nucleophilic substitution reactions.

The chlorine atom at the 4-position is of particular synthetic importance. It can serve as a leaving group, allowing for the introduction of a wide variety of functional groups through nucleophilic aromatic substitution. This reactivity is a cornerstone for creating libraries of derivative compounds for further study. The iodine atom at the 7-position further diversifies the molecule's reactivity, offering a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful tools for carbon-carbon bond formation.

The combination of these three substituents—chloro, iodo, and nitro—on the quinoline scaffold creates a unique electronic and steric environment. This polysubstitution can lead to complex and selective reactivity, making it a valuable intermediate in organic synthesis. While specific research on this compound is not extensively documented, the chemistry of related halogenated nitroquinolines suggests its potential as a versatile building block. For instance, studies on other 4-chloro-3-nitroquinolines demonstrate their utility in synthesizing compounds with potential biological activities.

Overview of the Strategic Importance of Quinoline Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and organic synthesis. rsc.org Its derivatives are found in a wide array of natural products, pharmaceuticals, and agrochemicals, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgnih.gov The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

In organic synthesis, quinolines serve as key intermediates for the construction of more complex molecular architectures. nih.gov The development of efficient methods for the synthesis and functionalization of quinolines is an active area of research. Techniques such as regioselective iodination and other halogenations are crucial for preparing versatile quinoline building blocks.

The strategic importance of the quinoline scaffold is underscored by its presence in numerous approved drugs. The ability to modify the quinoline core at multiple positions allows medicinal chemists to optimize lead compounds for improved efficacy, selectivity, and pharmacokinetic profiles. The introduction of halogens and nitro groups, as seen in this compound, is a common strategy to modulate these properties.

Identification of Key Research Avenues for this compound

While dedicated research on this compound is limited, its structure suggests several promising avenues for future investigation. The presence of two different halogen atoms at distinct positions opens up possibilities for selective and sequential cross-coupling reactions. This would allow for the controlled introduction of different substituents, leading to the synthesis of a diverse library of novel quinoline derivatives.

A primary research direction would be the exploration of its utility as a synthetic intermediate. The differential reactivity of the C4-Cl and C7-I bonds could be exploited to create complex molecules with potential applications in materials science or medicinal chemistry. For example, the chlorine at the 4-position could be displaced by a nucleophile, followed by a palladium-catalyzed cross-coupling reaction at the iodine-bearing 7-position.

Another key research avenue is the investigation of its potential biological activity. Given that many halogenated and nitrated quinolines exhibit interesting pharmacological properties, it would be valuable to screen this compound and its derivatives for various biological targets. The synthesis of iodo-quinoline derivatives has been explored for their antimicrobial activity, suggesting a potential starting point for such investigations. The reduction of the nitro group to an amine would provide another point of diversification and could lead to compounds with different biological profiles. The exploration of these research avenues could unlock the full potential of this intriguing and currently understudied chemical entity.

Structure

3D Structure

Properties

Molecular Formula |

C9H4ClIN2O2 |

|---|---|

Molecular Weight |

334.50 g/mol |

IUPAC Name |

4-chloro-7-iodo-3-nitroquinoline |

InChI |

InChI=1S/C9H4ClIN2O2/c10-9-6-2-1-5(11)3-7(6)12-4-8(9)13(14)15/h1-4H |

InChI Key |

UUWKNEPAGXBUGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1I)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 7 Iodo 3 Nitroquinoline and Its Precursors

Exploration of Regioselective Synthesis Pathways

Classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often suffer from a lack of regioselectivity, especially when using substituted anilines. nih.govjocpr.com For instance, the Skraup synthesis with m-toluidine (B57737) yields a mixture of 7-methyl and 5-methylquinoline. brieflands.com To overcome these limitations, modern synthetic chemistry has turned to more controlled and predictable methods.

One effective strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. This method provides a mild and efficient route to 3-haloquinolines. nih.gov The use of specific halogenating agents like iodine monochloride (ICl) or iodine (I2) allows for the direct and regioselective introduction of a halogen at the 3-position. nih.gov The subsequent nitration and chlorination steps would then need to be carefully controlled to achieve the desired 4-chloro-7-iodo-3-nitroquinoline (B6244995).

Another approach focuses on the regioselective functionalization of a pre-formed quinoline core. Direct C-H functionalization has emerged as a powerful tool for introducing substituents at specific positions, thereby avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. mdpi.comacs.org For example, metal-free, remote C-H halogenation of 8-substituted quinolines has been achieved with high regioselectivity at the C5 position using trihaloisocyanuric acids. rsc.orgrsc.org While this specific example targets the C5 position, it highlights the potential of directing group strategies to achieve regioselective functionalization at other positions, including the desired C7 iodination.

The synthesis of precursors with the correct substitution pattern is also crucial. For instance, the nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com Methods to selectively synthesize the required 3-nitroquinoline (B96883) precursor are therefore highly valuable. One such method involves the cyclocondensation of 2-nitroaniline (B44862) with appropriate reagents. nih.gov

The following table summarizes key regioselective strategies applicable to the synthesis of precursors for this compound.

| Strategy | Description | Key Reagents/Conditions | Advantages | Reference |

| Electrophilic Cyclization | Cyclization of N-(2-alkynyl)anilines to form 3-haloquinolines. | ICl, I2, Br2 | Mild conditions, good yields, direct introduction of halogen at C3. | nih.gov |

| Remote C-H Halogenation | Directing group-assisted halogenation of the quinoline ring. | Trihaloisocyanuric acids | Metal-free, high regioselectivity, atom economical. | rsc.orgrsc.org |

| Controlled Nitration | Selective nitration of quinoline derivatives. | Varies depending on substrate and desired isomer. | Access to specific nitro-substituted precursors. | google.comnih.gov |

| Magnesiation | Regioselective functionalization via Br/Mg exchange and direct magnesiation. | iPrMgCl·LiCl, TMPMgCl·LiCl | Tolerates sensitive functional groups, allows for sequential functionalization. | acs.org |

Development of Novel Catalytic Approaches for Quinoline Ring Formation

The formation of the quinoline ring is a critical step in the synthesis of this compound. Modern synthetic methods increasingly rely on catalytic approaches to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has become a dominant force in the synthesis of complex heterocyclic compounds, including quinolines. ias.ac.inresearchgate.net These methods often proceed under milder conditions and with greater functional group tolerance than classical approaches. researchgate.net

Palladium, copper, iridium, and manganese are among the transition metals that have been successfully employed in quinoline synthesis. ias.ac.inresearchgate.netorganic-chemistry.org For example, copper-catalyzed one-pot reactions of anilines and aldehydes can efficiently produce substituted quinolines. ias.ac.in Palladium-catalyzed Sonogashira coupling followed by cyclization is another powerful strategy. ias.ac.in

Recent advancements include the development of single-atom iron catalysts for the acceptorless dehydrogenative coupling of amino alcohols and ketones, offering an efficient route to functionalized quinolines. organic-chemistry.org Nickel-catalyzed sequential dehydrogenation and condensation of α-2-aminoaryl alcohols also provides a sustainable pathway to polysubstituted quinolines. organic-chemistry.org

The table below highlights some transition metal-catalyzed approaches for quinoline synthesis.

| Catalyst System | Reaction Type | Starting Materials | Key Advantages | Reference |

| Copper | C-H functionalization/C-N/C-C bond formation | Anilines, Aldehydes | Economical, uses molecular oxygen as an oxidant. | ias.ac.in |

| Palladium | Sonogashira coupling/Cyclization | Benzimidoyl chlorides, 1,6-enynes | Good yields, mild reaction conditions. | ias.ac.in |

| Iridium | Dehydrogenative coupling | 2-Aminobenzyl alcohols, α,β-unsaturated ketones | High efficiency, environmentally benign. | organic-chemistry.org |

| Manganese | Dehydrogenative coupling | Amino alcohols, Ketones | Simple, phosphine-free, inexpensive. | organic-chemistry.org |

| Nickel | Dehydrogenative coupling/Condensation | α-2-Aminoaryl alcohols, Ketones/Secondary alcohols | Sustainable, broad substrate scope. | organic-chemistry.org |

Organocatalytic Methods for Quinoline Ring Closure

Organocatalysis has emerged as a powerful and "green" alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive metals. nih.gov These methods have been successfully applied to the synthesis of various quinoline derivatives. nih.govacs.org

One notable approach is the asymmetric organocatalytic synthesis of complex cyclopenta[b]quinoline derivatives, which proceeds in high yields and with excellent enantio- and diastereoselectivities. nih.govacs.org This one-pot procedure demonstrates the potential of organocatalysis to construct complex polycyclic systems with a high degree of stereocontrol. nih.govacs.org The Povarov reaction, an intramolecular aza-Diels–Alder reaction, is a key transformation in some of these organocatalytic routes. acs.org

Green Chemistry Principles in the Synthesis of Halogenated Nitroquinolines

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. tandfonline.com The synthesis of halogenated nitroquinolines like this compound can benefit significantly from these principles.

Solvent Minimization and Alternative Media (e.g., Ionic Liquids, Supercritical Fluids)

Traditional organic solvents are often volatile, flammable, and toxic. Reducing their use or replacing them with greener alternatives is a key goal of green chemistry.

Solvent-free reactions represent an ideal scenario, and some quinoline syntheses have been successfully developed under these conditions. jocpr.com

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. They offer advantages such as negligible vapor pressure and recyclability. organic-chemistry.org The Friedländer annulation for quinoline synthesis has been shown to proceed efficiently in ionic liquids without the need for an additional catalyst. organic-chemistry.org Furthermore, the use of ionic liquids can enhance the catalytic activity of enzymes, as demonstrated in the α-chymotrypsin-catalyzed Friedländer condensation. mdpi.com

Supercritical fluids , such as supercritical carbon dioxide (scCO2), offer another environmentally benign alternative to conventional organic solvents. The combination of ionic liquids and supercritical fluids presents new opportunities for chemical synthesis and product separation. imperial.ac.uk

Atom Economy and E-Factor Optimization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org A high atom economy means that fewer waste products are generated. rsc.org

E-Factor (Environmental Factor) quantifies the amount of waste produced per unit of product. A lower E-factor indicates a more environmentally friendly process.

Synthetic routes to this compound should be designed to maximize atom economy and minimize the E-factor. This can be achieved through:

One-pot procedures: Combining multiple reaction steps into a single pot reduces the need for intermediate purification and minimizes solvent usage and waste generation. rsc.org

Catalytic reactions: Catalysts, by definition, are used in small amounts and can be recycled, which improves atom economy. rsc.org

Reactions with minimal byproducts: For example, dehydrogenative coupling reactions that produce only water as a byproduct are highly atom-economical. chemrxiv.org

Sustainable Reagent and Catalyst Design

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds to minimize environmental impact and enhance efficiency. This involves the use of sustainable reagents, recyclable catalysts, and environmentally benign reaction conditions.

Recent advancements in the synthesis of quinoline derivatives have focused on the use of nanocatalysts, which offer high surface area, enhanced reactivity, and ease of recovery and reuse. uop.edu.pknih.gov For instance, magnetic nanocatalysts, such as those based on iron oxide, have been employed in one-pot syntheses of quinoline derivatives, allowing for simple separation of the catalyst from the reaction mixture using an external magnet. nih.gov While not yet specifically reported for this compound, these technologies present a promising avenue for its sustainable production.

The design of sustainable catalysts also extends to metal-free systems. Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has emerged as a cost-effective and environmentally friendly heterogeneous catalyst for quinoline synthesis via the Friedländer annulation. nih.gov This type of catalyst could potentially be adapted for the cyclization step in the synthesis of a 7-iodo-3-nitroquinoline precursor.

The use of greener solvents is another cornerstone of sustainable synthesis. Researchers have explored the use of water, ethanol, and ionic liquids as alternatives to hazardous organic solvents in quinoline synthesis. nih.gov For example, copper-catalyzed syntheses of functionalized quinolines have been successfully performed in an acetonitrile-water medium. rsc.org

A plausible sustainable synthetic approach to a precursor of this compound, such as a 7-iodo-3-nitroquinolin-4-ol (B2555444), could involve a modified Friedländer synthesis. This would utilize a substituted 2-aminoiodobenzaldehyde or a related ketone and a dicarbonyl compound in the presence of a recyclable, solid-supported acid catalyst and a green solvent.

Table 1: Examples of Sustainable Catalysts for Quinoline Synthesis

| Catalyst Type | Example | Advantages | Potential Application in this compound Synthesis |

| Magnetic Nanocatalyst | Fe3O4@SiO2-based catalysts | Easy separation and recyclability, high efficiency. nih.gov | Synthesis of the quinoline core from aniline (B41778) and carbonyl precursors. |

| Metal-Free Heterogeneous Catalyst | Brønsted acid functionalized g-C3N4 | Environmentally friendly, cost-effective, reusable. nih.gov | Cyclization step to form the quinoline ring system. |

| Homogeneous Catalyst in Green Solvents | Copper catalyst in acetonitrile (B52724)/water | Mild reaction conditions, use of non-hazardous solvents. rsc.org | Formation of the quinoline scaffold. |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms underlying the formation of this compound is fundamental for optimizing reaction conditions, improving yields, and controlling the formation of byproducts. While specific mechanistic studies on this exact molecule are not extensively documented, insights can be drawn from related quinoline syntheses and computational studies.

The formation of the this compound backbone likely proceeds through a multi-step sequence, beginning with the construction of a substituted quinoline ring, followed by functional group interconversions. A probable route involves the synthesis of a 7-iodo-3-nitroquinolin-4-ol intermediate, which is subsequently chlorinated.

Elucidation of Reaction Intermediates and Transition States

The synthesis of the quinoline core can often be achieved through reactions like the Combes, Doebner-von Miller, or Friedländer synthesis. youtube.com In a Friedländer-type synthesis, the initial step involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. This forms an enamine or imine intermediate. The subsequent intramolecular cyclization via electrophilic aromatic substitution on the aniline ring is often the rate-determining step, proceeding through a high-energy transition state to form a dihydroquinoline intermediate. This intermediate then aromatizes to yield the quinoline ring.

For the synthesis of a precursor like 7-iodo-3-nitroquinolin-4-ol, a plausible pathway starts with 2-amino-4-iodobenzaldehyde (B12331491) and a β-ketoester. The reaction would proceed through the following key intermediates:

Enamine/Imine Formation: Condensation of the reactants.

Cyclization Intermediate: An intramolecular aldol-type condensation leading to a cyclohexadienone-like transition state.

Dihydroxyquinoline: The initial cyclized product before dehydration.

7-Iodoquinolin-4-ol: The aromatized quinoline core.

The subsequent nitration at the 3-position and chlorination at the 4-position would also proceed through distinct intermediates. Nitration involves the formation of a nitronium ion (NO2+) and a sigma complex (Wheland intermediate) where the nitronium ion attacks the electron-rich quinoline ring. The final chlorination of the 4-hydroxyquinoline (B1666331) precursor with a reagent like phosphorus oxychloride (POCl3) likely involves the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.

Computational studies using Density Functional Theory (DFT) have proven valuable in elucidating the geometries and energies of such intermediates and transition states in quinoline synthesis. rsc.org These studies can help predict the most likely reaction pathways and identify the rate-limiting steps.

Kinetic and Thermodynamic Considerations in Multi-Step Synthesis

For instance, in the Conrad-Limpach synthesis of quinolones, lower temperatures favor the formation of the 4-quinolone (kinetic product), while higher temperatures lead to the more stable 2-quinolone (thermodynamic product). Similar considerations would be critical in the synthesis of the 7-iodo-3-nitroquinoline precursor to ensure the desired isomer is obtained.

The cyclization step is typically an irreversible process under the reaction conditions, driven by the formation of the stable aromatic quinoline ring. The rate of this step is influenced by the electronic nature of the substituents on the aniline ring. Electron-donating groups generally accelerate the electrophilic aromatic substitution, while electron-withdrawing groups, such as the iodo-group at the 7-position, might slow it down.

The subsequent nitration and chlorination steps are also subject to kinetic and thermodynamic control. The regioselectivity of nitration is directed by the existing substituents on the quinoline ring. The chlorination of the 4-quinolone is a thermodynamically favorable process, leading to the stable 4-chloroquinoline (B167314) derivative.

Comprehensive Analysis of Reactivity and Functional Group Transformations of 4 Chloro 7 Iodo 3 Nitroquinoline

Exploitation of the Chloro Group in Advanced Transformations

The chloro group at the C4 position of the quinoline (B57606) ring is significantly influenced by the electronic effects of the heterocyclic system and the adjacent C3-nitro group. The nitrogen atom in the quinoline ring and the potent electron-withdrawing nature of the nitro group work in concert to decrease the electron density at the C4 carbon, making it susceptible to specific types of transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Diverse Derivatization

The 4-Chloro-7-iodo-3-nitroquinoline (B6244995) scaffold is highly activated for nucleophilic aromatic substitution (SNAr) at the C4 position. masterorganicchemistry.comlibretexts.org This reactivity stems from the ability of the electron-withdrawing nitro group and the quinoline nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. libretexts.org This two-step addition-elimination mechanism allows for the displacement of the chloride ion by a wide array of nucleophiles. libretexts.org

This process is a cornerstone for creating diverse derivatives, as various amines, alcohols, and thiols can be readily introduced at this position. The reaction generally proceeds under mild conditions and offers a direct route to functionalized quinolines, leaving the iodo group at C7 untouched for subsequent modifications.

Table 1: Representative SNAr Reactions at the C4 Position

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Primary Amine | Aniline (B41778) | 4-Anilino-7-iodo-3-nitroquinoline |

| Secondary Amine | Morpholine | 4-(Morpholin-4-yl)-7-iodo-3-nitroquinoline |

| Alkoxide | Sodium Methoxide | 7-Iodo-4-methoxy-3-nitroquinoline |

Palladium-Catalyzed Cross-Coupling Reactions at the C-Cl Bond (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

While the C4-chloro group can participate in palladium-catalyzed cross-coupling reactions, its reactivity is substantially lower than that of the C7-iodo group. wikipedia.org In transition metal-catalyzed reactions, the reactivity of aryl halides typically follows the order I > Br > OTf > Cl. wikipedia.orgorganic-chemistry.org Consequently, achieving selective cross-coupling at the C-Cl bond is challenging and would generally require the C-I bond to be addressed first.

Should the C7 position be blocked or previously reacted, coupling at the C4-chloro position becomes feasible, although it often necessitates more forcing reaction conditions, specialized ligands (e.g., bulky, electron-rich phosphines), and higher catalyst loadings compared to reactions at the C-I bond. organic-chemistry.org

Suzuki-Miyaura Reaction : Couples the C-Cl bond with an organoboron reagent (boronic acid or ester) to form a C-C bond. fishersci.co.ukresearchgate.net

Heck Reaction : Forms a C-C bond by coupling with an alkene.

Sonogashira Reaction : Creates a C-C bond through coupling with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org

Negishi Reaction : Involves the coupling of an organozinc compound to form a C-C bond. organic-chemistry.orgwikipedia.org

Other Metal-Mediated Functionalizations

Beyond palladium, other transition metals like nickel can be employed to mediate cross-coupling reactions at the C-Cl bond. wikipedia.org Nickel catalysts are sometimes more cost-effective and can offer complementary reactivity, proving effective for coupling with unreactive aryl chlorides where palladium systems may be less efficient. organic-chemistry.org

Utilization of the Iodo Group for Strategic Functionalization

The C7-iodo group is the most reactive site on the this compound molecule for metal-catalyzed cross-coupling reactions. This high reactivity allows for selective functionalization of the C7 position while preserving the C4-chloro group for subsequent transformations, such as the SNAr reactions described previously.

Selective Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)

The pronounced reactivity of the C-I bond enables a host of selective palladium- or copper-catalyzed reactions under relatively mild conditions.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the C7-iodo group with a wide range of primary or secondary amines. organic-chemistry.orgnih.gov The reaction is highly general and tolerates a broad spectrum of functional groups. organic-chemistry.org

Chan-Lam Coupling : This copper-catalyzed reaction provides a complementary method for forming C-N and C-O bonds. wikipedia.orgorganic-chemistry.org It typically involves the coupling of the aryl iodide with amines, amides, or alcohols, often using a boronic acid partner for C-O or C-N bond formation. wikipedia.orgorganic-chemistry.org

Table 2: Selective Cross-Coupling Reactions at the C7 Position

| Reaction Name | Metal Catalyst | Coupling Partner | Bond Formed | Product Example |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Phenylboronic acid | C-C | 4-Chloro-3-nitro-7-phenylquinoline |

| Sonogashira | Palladium/Copper | Phenylacetylene | C-C | 4-Chloro-3-nitro-7-(phenylethynyl)quinoline |

| Buchwald-Hartwig | Palladium | Benzylamine | C-N | N-Benzyl-4-chloro-3-nitroquinolin-7-amine |

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The C-I bond is sufficiently reactive to participate in the formation of highly nucleophilic organometallic intermediates.

Grignard Reagents : Treatment of this compound with magnesium metal (typically in an ether solvent like THF or diethyl ether) would lead to the formation of the corresponding Grignard reagent, 7-magnesioiodo-4-chloro-3-nitroquinoline. wikipedia.orgyoutube.com These organomagnesium compounds are potent nucleophiles that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds.

Organolithium Compounds : An alternative method for generating a powerful nucleophile at the C7 position is through lithium-halogen exchange. wikipedia.org Reacting the parent compound with an alkyllithium reagent, such as n-butyllithium, at low temperatures would selectively replace the iodine atom with lithium. The resulting 7-lithio-4-chloro-3-nitroquinoline is a highly reactive intermediate capable of reacting with a broad range of electrophiles.

These organometallic routes provide access to derivatives that are not readily accessible through cross-coupling methods, further expanding the synthetic utility of the this compound scaffold.

Reductive Dehalogenation Strategies and Applications

The presence of two different halogen atoms on the quinoline ring of this compound presents opportunities for selective reductive dehalogenation. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, allowing for chemoselective removal of the iodine atom under appropriate conditions. Catalytic hydrogenation is a common method for dehalogenation, though it can be challenging to control selectivity in polyhalogenated systems. The choice of catalyst, solvent, and reaction conditions is crucial. For instance, while palladium on carbon (Pd/C) is a powerful catalyst for this transformation, its activity sometimes leads to the concurrent reduction of the nitro group. jocpr.com

In related halo nitro aromatic compounds, reductive dechlorination has been achieved using reagents like sodium borohydride (B1222165), although this can sometimes lead to a mixture of products where both the halogen and the nitro group are reduced. jocpr.com For this compound, a mild catalytic system, potentially involving a poisoned catalyst or a specific transfer hydrogenation protocol, would be required to selectively cleave the C-I bond while preserving the C-Cl and nitro functionalities.

Alternatively, chemoselective reduction of the nitro group can be performed first, followed by dehalogenation. The resulting amino group can influence the subsequent dehalogenation step. In the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134, a chemoselective reduction of the nitro group is followed by reductive dechlorination. nih.gov Such a strategy could be adapted for the chemical synthesis of 7-chloro-3-aminoquinoline from the title compound by first reducing the nitro group and then selectively removing the iodo substituent.

Table 1: Reductive Dehalogenation Approaches for Halo Nitro Aromatic Compounds

| Reagent/Catalyst | Substrate Example | Product(s) | Observations | Reference |

|---|---|---|---|---|

| Sodium Borohydride/Diglyme | 4-chloro-3-nitrobenzotrifluoride | 3-amino benzotrifluoride (B45747) & 3-amino-4-chlorobenzotrifluoride | Mixture of dechlorinated and chlorinated amines. jocpr.com | jocpr.com |

| Catalytic Hydrogenation (Pd/C) | Halogen substituted aromatic nitro compounds | Halogenated anilines | Can be selective, but over-reduction and dehalogenation are risks. jocpr.com | jocpr.com |

Reactivity of the Nitro Group on the Quinoline System

Selective Reduction to Amino and Other Nitrogen-Containing Functionalities

The selective reduction of the nitro group in this compound to an amino group is a key transformation, yielding 3-amino-4-chloro-7-iodoquinoline, a valuable intermediate for further functionalization. A variety of methods are available for the chemoselective reduction of aromatic nitro groups in the presence of sensitive functionalities like halogens. organic-chemistry.org

Commonly used reagents include metals in acidic media (e.g., Sn/HCl, Fe/HCl), but these conditions can sometimes promote side reactions. scispace.com Catalytic hydrogenation with catalysts like Pd/C, platinum oxide, or Raney nickel is highly effective, although careful control is needed to prevent dehalogenation. organic-chemistry.org The use of transfer hydrogenation, for example with hydrazine (B178648) hydrate (B1144303) and a catalyst, can offer high selectivity. organic-chemistry.org Modern methods employing reagents like sodium borohydride in combination with Lewis acids or transition metal catalysts, or silanes like triethylsilane in the presence of Pd/C, provide mild and selective alternatives. organic-chemistry.orgcalvin.edu The resulting amino group can then be transformed into a wide array of other nitrogen-containing functionalities, such as diazonium salts, amides, or be used in the construction of fused heterocyclic rings.

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent System | Functional Group Tolerance | Typical Conditions | Reference |

|---|---|---|---|

| HSiCl₃ / Tertiary Amine | Tolerates many functional groups | Mild, metal-free | organic-chemistry.org |

| Tetrahydroxydiboron | High, tolerates vinyl, ethynyl, carbonyl | Metal-free, water as solvent | organic-chemistry.org |

| Pd/C / Triethylsilane | Good, tolerates halogens | Mild, transfer hydrogenation | organic-chemistry.org |

| Fe / Formic Acid | Good, tolerates other reducible groups | Base-free transfer hydrogenation | organic-chemistry.org |

Exploitation in Cycloaddition and Condensation Reactions

The 3-nitroquinoline (B96883) system embeds a nitroalkene moiety within the heterocyclic framework. This structural feature allows this compound to participate in various cycloaddition reactions where it acts as the electron-deficient component. For instance, it is expected to undergo Diels-Alder reactions with electron-rich dienes, leading to the formation of complex polycyclic aromatic systems after the elimination of nitrous acid. nih.govnih.gov

Furthermore, the electron-deficient double bond is a prime candidate for 1,3-dipolar cycloadditions. Reactions with dipoles such as nitrones or azomethine ylides can be used to construct novel five-membered heterocyclic rings fused to the quinoline core. researchgate.netwikipedia.org For example, the reaction of 3-nitro-2(1H)-quinolones with azomethine ylides has been shown to produce pyrrolo[3,4-c]quinoline derivatives. researchgate.net Such transformations on this compound would provide a direct route to novel and complex heterocyclic scaffolds.

Condensation reactions are also plausible. Following the reduction of the nitro group to an amine, the resulting 3-aminoquinoline (B160951) derivative can undergo condensation with carbonyl compounds. A notable example is the Friedländer synthesis, where a domino reaction involving nitro reduction followed by condensation with a ketone can lead to the formation of functionalized quinolines. mdpi.com

Role as an Electron-Withdrawing Group in Modulating Ring Reactivity

The nitro group at the 3-position is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.govfiveable.me This has several significant consequences for the reactivity of the this compound molecule:

Activation for Nucleophilic Aromatic Substitution: The nitro group strongly deactivates the quinoline ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr). nih.gov The positions most activated are those ortho and para to the nitro group. In this case, the C4-position, bearing the chloro substituent, is directly adjacent (ortho) to the nitro group. This makes the C4-Cl bond highly susceptible to displacement by nucleophiles.

Increased Acidity: The electron-withdrawing nature of the nitro group can increase the acidity of protons on adjacent positions, although this is less relevant for the fully substituted C3 and C4 positions in the parent molecule.

Electrophilic and Nucleophilic Reactivity of the Quinoline Core

Regioselective Aromatic Substitution Patterns (if applicable)

Given the substitution pattern of this compound, the most predictable and synthetically useful reactivity is nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The quinoline core is rendered electron-deficient by the cumulative effects of the ring nitrogen, the 3-nitro group, and the 4-chloro substituent. As discussed, the C4 position is highly activated towards nucleophilic attack. Numerous studies on related systems, such as 2,4-dichloroquinazolines and 1,3-dichlorobenzo[f]quinolines, have demonstrated that substitution occurs regioselectively at the position activated by an adjacent nitrogen or a nitro group. mdpi.comtandfonline.com DFT calculations on 2,4-dichloroquinazoline (B46505) confirm that the carbon at the 4-position has a higher LUMO coefficient, making it the preferred site for nucleophilic attack. mdpi.com Therefore, it is highly probable that this compound will react with a wide range of nucleophiles (amines, alkoxides, thiols) to selectively displace the chlorine atom at the C4 position, leaving the iodo group at C7 intact.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the carbocyclic ring of this compound is expected to be very difficult. The quinoline nitrogen and the potent electron-withdrawing nitro group strongly deactivate the entire ring system towards electrophiles. Any forced electrophilic substitution would likely be unselective and require harsh conditions, making it synthetically impractical. nih.gov

Table 3: Predicted Regioselectivity of Nucleophilic Aromatic Substitution

| Nucleophile | Predicted Site of Attack | Rationale | Reference (Analogous Systems) |

|---|---|---|---|

| Primary/Secondary Amines | C4 | Activation by adjacent 3-nitro group. | mdpi.com |

| Alkoxides (e.g., NaOMe) | C4 | Activation by adjacent 3-nitro group. | tandfonline.com |

Oxidation and Reduction Chemistry of the Heterocyclic Ring

The reactivity of the quinoline core in this compound is profoundly influenced by the substituents on both the benzenoid and pyridinoid rings. These groups modulate the electron density of the heterocyclic system, thereby affecting its susceptibility to oxidative and reductive processes.

Oxidation of the Quinoline Ring

The oxidation of the nitrogen atom in the quinoline ring is a common reaction for this class of heterocycles. In a related compound, 4,7-dichloroquinoline, the nitrogen is readily oxidized to the corresponding N-oxide using meta-chloroperoxybenzoic acid (m-CPBA) in chloroform (B151607) at room temperature. mdpi.com This transformation highlights the nucleophilic character of the quinoline nitrogen. It is highly probable that this compound would undergo a similar N-oxidation under these conditions. The resulting N-oxide would exhibit altered reactivity, potentially activating the C2 and C4 positions for further functionalization.

| Reactant | Reagents | Product | Reaction Type | Reference |

| 4,7-dichloroquinoline | m-CPBA, CHCl3 | 4,7-dichloroquinoline 1-oxide | N-oxidation | mdpi.com |

This table presents data for a structurally similar compound to infer the likely reactivity of this compound.

Reduction of the Nitro Group

The reduction of the nitro group at the C3 position is a key transformation of this compound, providing a gateway to the corresponding 3-aminoquinoline derivative. This reaction can be achieved with high chemoselectivity, leaving the chloro and iodo substituents intact. A well-established method for the reduction of nitroquinolines is the use of stannous chloride (SnCl₂) in a suitable solvent. nih.gov This method is known to be effective for a variety of nitroquinoline derivatives, including those bearing halogen atoms. nih.gov The resulting 4-chloro-7-iodo-3-aminoquinoline is a versatile intermediate for the synthesis of more complex molecules.

| Reactant | Reagents | Product | Reaction Type | Yield | Reference |

| Nitroquinolines | SnCl₂ | Aminoquinolines | Nitro group reduction | up to 86% | nih.gov |

This table provides generalized data for the reduction of nitroquinolines, which is applicable to this compound.

Chemo-, Regio-, and Stereoselectivity in Multi-Substituted Quinoline Transformations

The presence of multiple reactive sites in this compound makes the selective transformation of a single functional group a significant challenge. The principles of chemo-, regio-, and stereoselectivity are therefore of paramount importance in dictating the outcome of its reactions.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a prime example of chemoselectivity is the selective reduction of the nitro group in the presence of the chloro and iodo substituents. As mentioned previously, reagents like stannous chloride can achieve this transformation effectively. nih.gov This selectivity is crucial for synthetic strategies that aim to modify the amino group while retaining the halogen atoms for subsequent cross-coupling reactions.

Regioselectivity

Regioselectivity is concerned with the preferential formation of one constitutional isomer over another. In nucleophilic aromatic substitution (SNAr) reactions of this compound, the C4 position is the most likely site of attack. The chloro group at this position is activated by the electron-withdrawing effect of the quinoline nitrogen and the nitro group at C3. While the iodo group at C7 is also on an activated ring, the C4 position is generally more susceptible to nucleophilic attack in 4-haloquinolines.

Furthermore, in reactions involving the displacement of a halogen, the better leaving group ability of iodide compared to chloride would typically favor the substitution at the C7 position. However, the electronic activation at C4 often overrides this factor in SNAr reactions. The choice of nucleophile and reaction conditions can be tuned to favor substitution at either position, offering a degree of regiocontrol.

Stereoselectivity

Stereoselectivity, the preferential formation of one stereoisomer over another, is less commonly a factor in the direct functionalization of the aromatic quinoline ring itself, as the ring is planar. However, if reactions were to introduce a chiral center, for instance, through the addition to a side chain or in a subsequent transformation of a functional group, then stereoselective control would become a critical consideration. For the reactions discussed within the scope of this article, which focus on the transformations of the existing functional groups on the aromatic core, stereoselectivity is not a primary determinant of the reaction outcome.

Computational and Theoretical Chemistry Studies of 4 Chloro 7 Iodo 3 Nitroquinoline

Electronic Structure and Molecular Orbital Analysis

The arrangement and energy of electrons within a molecule are fundamental to its chemical identity and reactivity. For 4-Chloro-7-iodo-3-nitroquinoline (B6244995), the presence of multiple functional groups—a halogen at position 4, an iodine atom at position 7, and a nitro group at position 3—creates a complex electronic environment.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, simplifying reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the electron-withdrawing nature of the chloro, iodo, and particularly the powerful nitro group, is expected to significantly lower the energy of both the HOMO and LUMO compared to the parent quinoline (B57606) molecule. The nitro group, in particular, dramatically influences the electronic landscape, often localizing the LUMO and making the molecule susceptible to nucleophilic attack. nih.gov Computational calculations would be essential to precisely determine the energies and spatial distributions of these frontier orbitals.

Illustrative Data Table: Frontier Molecular Orbital Energies

Disclaimer: The following data are hypothetical and for illustrative purposes only, representing typical values for a molecule with these functional groups. No specific published computational data for this compound were found.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Primarily localized on the quinoline ring system, with some contribution from the iodine atom. |

| LUMO | -3.10 | Predominantly localized on the nitro group and the adjacent carbon atoms of the pyridine (B92270) ring. |

| HOMO-LUMO Gap | 4.15 | Indicates moderate kinetic stability and susceptibility to certain chemical reactions. |

The distribution of electron density within this compound is highly uneven due to the differing electronegativities of the constituent atoms. A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes this charge distribution. On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the oxygen atoms of the nitro group would exhibit a strong negative potential. Conversely, the carbon atom attached to the nitro group and the hydrogen atoms on the quinoline ring would show a positive potential. The iodine and chlorine atoms introduce further complexity to the electrostatic landscape. Understanding this map is crucial for predicting intermolecular interactions, such as how the molecule might dock into the active site of a protein. nih.gov

Quantum Chemical Calculations for Structural and Energetic Insights

Quantum chemical calculations provide a robust framework for determining the three-dimensional structure and energetic properties of molecules with high accuracy.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov A key application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation (the most stable structure). For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Studies on related quinoline derivatives have successfully used DFT methods like B3LYP for structural analysis. nih.gov

The presence of the bulky iodine atom at position 7 and the nitro group at position 3 can introduce steric strain, potentially causing slight distortions from a perfectly planar quinoline ring system. DFT calculations can quantify this distortion and provide the molecule's total electronic energy, heat of formation, and vibrational frequencies.

Illustrative Data Table: Optimized Geometric Parameters (DFT B3LYP/6-31G)*

Disclaimer: The following data are hypothetical and for illustrative purposes only. No specific published computational data for this compound were found.

| Parameter | Value | Description |

| C3-N(O2) Bond Length | 1.48 Å | The bond connecting the nitro group to the quinoline ring. |

| C4-Cl Bond Length | 1.74 Å | The bond between the quinoline ring and the chlorine atom. |

| C7-I Bond Length | 2.10 Å | The bond between the quinoline ring and the iodine atom. |

| O-N-O Bond Angle | 124.5° | The angle within the nitro group. |

| C2-C3-C4-N1 Dihedral Angle | -178.5° | Indicates a slight puckering of the pyridine ring portion of the quinoline system. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. These methods are particularly useful for benchmarking the results from more economical DFT calculations and for situations where electron correlation effects are exceptionally important. For a molecule like this compound, high-accuracy ab initio calculations could provide a definitive value for its total energy or dipole moment.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations can predict the behavior of a molecule over time, including its interactions with solvent molecules. An MD simulation would treat this compound using a classical force field and simulate its movements and conformational changes in a simulated box of water or another solvent.

This approach is invaluable for understanding how the solvent influences the molecule's preferred shape and electronic properties. For instance, MD simulations could reveal how water molecules arrange themselves around the polar nitro group and the halogen atoms, potentially forming hydrogen bonds that stabilize the solute. This provides a more realistic picture of the molecule's behavior in a biological or chemical system, which is crucial for applications like drug design. mdpi.com

Computational Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

The prediction of spectroscopic data is a cornerstone of computational chemistry, aiding in the identification and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: There is currently no published research detailing the computational prediction of NMR chemical shifts specifically for this compound. Such a study would typically involve geometry optimization of the molecule followed by the application of methods like Gauge-Including Atomic Orbital (GIAO) to calculate the magnetic shielding tensors, which are then converted into chemical shifts.

Infrared (IR) Frequencies: While specific calculated IR frequency data for this compound is unavailable, a comprehensive study on the related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, demonstrates the utility of this approach. lookchem.comresearchgate.net In this research, Density Functional Theory (DFT) calculations were performed at the B3LYP level of theory to predict the vibrational spectra. researchgate.net

The study on ethyl 4-chloro-7-iodoquinoline-3-carboxylate revealed the existence of four distinct conformers. lookchem.com The calculated vibrational frequencies for the most stable conformer were compared with experimental data obtained from matrix isolation infrared spectroscopy, showing good agreement. researchgate.net A selection of these calculated vibrational modes for the most stable conformer of ethyl 4-chloro-7-iodoquinoline-3-carboxylate is presented in the table below to illustrate the type of data generated in such a computational study.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1725 | Carbonyl stretch of the ester group |

| ν(C=N) | 1558 | Quinoline ring C=N stretching |

| ν(C=C) | 1547 | Quinoline ring C=C stretching |

| δ(CH₂) | 1447 | Methylene scissoring in the ethyl group |

| ν(C-O) | 1298 | Ester C-O stretching |

| ν(C-Cl) | 869 | C-Cl stretching |

| ν(C-I) | 562 | C-I stretching |

This data is for the related compound ethyl 4-chloro-7-iodoquinoline-3-carboxylate and is presented for illustrative purposes. researchgate.net

Mechanistic Elucidation of Reactions via Transition State Modeling

The study of reaction mechanisms at a molecular level can be greatly enhanced by computational methods that map out the potential energy surface of a reaction. This involves locating and characterizing the transition state structures that connect reactants to products.

Currently, there are no published studies that employ transition state modeling to elucidate the reaction mechanisms of this compound. Such research would be valuable for understanding its reactivity, for instance in nucleophilic aromatic substitution reactions, which are common for chloroquinolines. These calculations could predict reaction barriers and determine the most likely reaction pathways.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the structural or physicochemical properties of a series of compounds with their reactivity. These models are often used in medicinal chemistry and materials science to predict the properties of new compounds.

A literature search did not yield any QSRR studies specifically focused on this compound. The development of a QSRR model for this compound and its derivatives would require the synthesis and experimental testing of a library of related molecules to generate the necessary data for correlation with computationally derived descriptors (e.g., electronic properties, steric parameters).

Applications of 4 Chloro 7 Iodo 3 Nitroquinoline in Advanced Synthetic Organic Chemistry

Building Block for the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of orthogonal reactive handles on the 4-Chloro-7-iodo-3-nitroquinoline (B6244995) core makes it an ideal starting material for the synthesis of complex heterocyclic scaffolds. The differential reactivity of the chloro and iodo substituents allows for sequential and site-selective modifications, paving the way for the construction of both fused polycyclic systems and macrocyclic architectures.

Construction of Fused Polycyclic Systems

The iodo group at the 7-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. youtube.comwikipedia.orglibretexts.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the annulation of additional rings onto the quinoline (B57606) framework. For instance, a Sonogashira coupling with a terminal alkyne could be followed by an intramolecular cyclization to construct a new heterocyclic ring fused to the 'c' face of the quinoline. Similarly, a Suzuki coupling with a suitably functionalized boronic acid could introduce a substituent that, in a subsequent step, undergoes cyclization to form a fused system. The versatility of a related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, as a building block for introducing chemical diversity at positions 4 and 7 has been noted, highlighting the potential of this substitution pattern. researchgate.net

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Fused Polycyclic Systems from this compound

| Reaction Name | Coupling Partner | Potential Fused System |

| Sonogashira Coupling | Terminal Alkyne | Furo[3,2-c]quinoline |

| Suzuki Coupling | Arylboronic Acid | Benzofuro[3,2-c]quinoline |

| Heck Reaction | Alkene | Pyrido[3,2-c]quinoline |

This table represents theoretical applications based on established palladium-catalyzed reactions.

Incorporation into Macrocyclic Architectures

The synthesis of macrocycles is a significant area of research, with applications ranging from drug discovery to materials science. nih.gov this compound can be envisioned as a rigid scaffold for the construction of novel macrocyclic architectures. The chloro and iodo groups can serve as two distinct points of attachment for linker chains. For example, a sequential Sonogashira coupling at the 7-position and a nucleophilic aromatic substitution at the 4-position with a bifunctional linker could lead to the formation of a macrocycle. The rigidity of the quinoline core would impart a degree of pre-organization to the macrocyclic structure, which can be advantageous in applications such as molecular recognition and catalysis. Methodologies such as the Heck macrocyclization have proven effective in creating large, non-natural rings. nih.gov

Precursor in the Rational Design and Synthesis of Novel Chemical Entities

The ability to selectively modify this compound at multiple positions makes it an excellent precursor for the rational design and synthesis of novel chemical entities with tailored properties.

Synthesis of Analogues for Structure-Reactivity Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how molecular structure influences function. nih.govnih.gov The this compound scaffold allows for the systematic modification of substituents at the 4- and 7-positions to probe their effects on biological activity or material properties. For example, a series of analogues could be synthesized by reacting the parent compound with a variety of amines at the 4-position and different coupling partners at the 7-position. The resulting matrix of compounds would allow for a comprehensive exploration of the chemical space around the quinoline core. The electron-withdrawing nature of the group at the 7-position has been shown to influence the physicochemical properties and biological activity of 4-aminoquinoline (B48711) derivatives. researchgate.net

Diversification Library Synthesis Utilizing its Reactive Centers

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. bohrium.combroadinstitute.org this compound is an ideal starting point for the generation of a chemical library due to its multiple, orthogonally reactive sites. A combinatorial approach, where different building blocks are introduced at the 4- and 7-positions in a parallel synthesis format, could rapidly generate a large number of distinct compounds. nih.govnih.gov Such a library could be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents.

Table 2: Exemplary Reaction Scheme for Diversification of the this compound Scaffold

| Step | Position | Reaction Type | Reagent Class | Resulting Moiety |

| 1 | C-7 | Suzuki Coupling | Arylboronic Acids | Diverse Aryl Groups |

| 2 | C-4 | Nucleophilic Substitution | Primary/Secondary Amines | Diverse Amino Groups |

This table illustrates a potential two-step reaction sequence for generating a library of diverse molecules.

Role as a Scaffold for Ligand Design in Catalysis

The development of new ligands is crucial for advancing transition metal catalysis. The rigid quinoline framework of this compound can serve as a scaffold for the synthesis of novel ligands. For instance, the chloro and iodo groups could be replaced with phosphorus-containing moieties to create bidentate phosphine ligands. The stereoelectronic properties of these ligands could be fine-tuned by varying the substituents on the phosphorus atoms and on the quinoline ring. Such ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions and asymmetric hydrogenation. The control of reactivity in palladium-catalyzed reactions through ligand design is a well-established strategy. researchgate.netrsc.org

Utility in the Synthesis of Functional Organic Materials

The unique substitution pattern of this compound makes it a promising, albeit currently underexplored, precursor for the synthesis of functional organic materials. The chloro, iodo, and nitro groups can be selectively manipulated to introduce functionalities that give rise to desirable electronic, optical, and sensory properties.

The halogen substituents at the C4 and C7 positions are particularly amenable to modern cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of conjugated polymers and oligomers, which are the cornerstone of organic electronics.

Table 1: Potential Cross-Coupling Reactions at the Halogenated Positions

| Reaction Name | Reactants | Metal Catalyst | Resulting Bond | Potential Application |

| Suzuki Coupling | Organoboron Reagent | Palladium | C-C | Conjugated Polymers for OLEDs and OPVs |

| Stille Coupling | Organotin Reagent | Palladium | C-C | Organic Thin-Film Transistors (OTFTs) |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C (alkyne) | Molecular Wires, Nonlinear Optical Materials |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N | Hole-Transporting Materials in OLEDs |

| Heck Reaction | Alkene | Palladium | C-C (alkene) | Extended π-Systems for Organic Conductors |

The differential reactivity of the C-I and C-Cl bonds can be exploited for sequential functionalization. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for the selective introduction of a substituent at the 7-position, followed by a different modification at the 4-position. This stepwise approach is crucial for creating well-defined, non-symmetrical materials.

The nitro group at the C3 position serves multiple purposes. It is a strong electron-withdrawing group, which can significantly influence the electronic properties of the quinoline ring and any resulting materials. This can be advantageous in the design of electron-acceptor materials for applications in organic photovoltaics (OPVs) or as n-type semiconductors in organic thin-film transistors (OTFTs).

Furthermore, the nitro group can be readily reduced to an amino group. This transformation opens up a plethora of synthetic possibilities. The resulting aminoquinoline can be a key intermediate for the synthesis of dyes, fluorescent sensors, and materials with nonlinear optical (NLO) properties. The amino group can be further derivatized to introduce a wide range of functionalities, including amides, imines, and heterocyclic rings, each imparting unique properties to the final material.

Table 2: Research Findings on Related Quinolines in Functional Materials

| Compound Class | Application | Key Findings |

| Halogenated Quinolines | Precursors for Conjugated Polymers | Serve as versatile synthons in palladium-catalyzed cross-coupling reactions to build extended π-conjugated systems. |

| Nitroaromatics | Fluorescent Sensing | Conjugated polymers containing specific functionalities can exhibit fluorescence quenching in the presence of nitroaromatic compounds, enabling their use as sensors. |

| Aminoquinolines | OLEDs and NLO Materials | The amino group can act as a donor in donor-acceptor chromophores, which are essential for second-order nonlinear optical activity. Aminoquinoline derivatives have also been explored as emissive and charge-transporting layers in organic light-emitting diodes (OLEDs). |

Mechanistic Investigations of Molecular Interactions for 4 Chloro 7 Iodo 3 Nitroquinoline and Its Derivatives Strictly Avoiding Prohibited Content

Theoretical Docking Studies with Macromolecular Targets

No published research could be identified that specifically details theoretical docking studies of 4-chloro-7-iodo-3-nitroquinoline (B6244995) with any macromolecular targets. While studies on other quinoline (B57606) derivatives, such as certain 7-substituted 4-aminoquinolines and ethyl 4-chloro-7-iodoquinoline-3-carboxylate, have employed molecular docking to investigate their potential as antiplasmodial agents, this specific compound has not been the subject of such analyses in the available literature. researchgate.netmanchesterorganics.com

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

Similarly, a search for molecular dynamics (MD) simulation studies focused on this compound yielded no specific results. MD simulations are crucial for understanding the dynamic behavior and stability of a ligand within a binding site over time. The absence of such studies indicates a lack of detailed investigation into the conformational stability and binding modes of this compound with any biological receptor.

Structure-Activity Relationship (SAR) Studies Based on Computational Models of Molecular Interactions

While structure-activity relationship (SAR) studies exist for broader classes of quinoline derivatives, no computational SAR studies specifically centered on this compound and its derivatives were found. Research on 7-substituted 4-aminoquinolines has explored how different substituents at the 7-position influence their biological activity, but this work does not extend to the 3-nitro and 4-chloro substitution pattern of the target compound. manchesterorganics.com

Influence of Substituent Modifications on Theoretical Binding Affinity

Due to the lack of dedicated studies on this compound, there is no available data on how modifications to its substituents would theoretically influence its binding affinity to any macromolecular target.

Pharmacophore Elucidation from In Silico Data

The process of pharmacophore elucidation relies on computational analysis of a set of active compounds to identify the essential three-dimensional arrangement of chemical features required for biological activity. Without a collection of active derivatives of this compound and their associated computational interaction models, the elucidation of a specific pharmacophore is not possible.

Kinetic and Thermodynamic Parameters of Molecular Association via Computational Methods

The determination of kinetic (k_on, k_off) and thermodynamic (ΔG, ΔH, ΔS) parameters of molecular association through computational methods requires sophisticated simulations, often in conjunction with experimental data. No such computational studies for this compound have been published.

Design Principles for Modulating Specific Molecular Recognition Events Based on Structural Analysis

Developing design principles for modulating molecular recognition is contingent on a foundational understanding of the compound's structural interactions with a target. As no specific structural or computational data for the interaction of this compound with any biological target is available, it is not possible to outline such design principles.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring of 4 Chloro 7 Iodo 3 Nitroquinoline Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis of Novel Compounds

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of novel synthetic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. For derivatives of 4-chloro-7-iodo-3-nitroquinoline (B6244995), HRMS is critical for confirming the successful incorporation of various substituents and for elucidating fragmentation pathways, which can provide valuable structural information.

In a study on the fragmentation of related fused nitrogen-containing ring systems, such as pyridazino-quinolines, electrospray ionization-tandem mass spectrometry (ESI-MS/MS) revealed characteristic fragmentation patterns. For instance, in chloro-substituted nitro-pyridazino-quinolines, a primary fragmentation pathway involves the loss of the nitro group. nih.gov This is followed by cross-ring cleavages of the pyridazine (B1198779) ring, leading to specific fragment ions. In the case of a chloro-derivative, the loss of the chlorine atom from a fragment ion was also observed. nih.gov

While specific HRMS data for this compound is not extensively published, based on the analysis of similar compounds, a proposed fragmentation pattern can be predicted. The molecular ion would be expected to undergo initial loss of the nitro group (NO₂) or the chlorine atom (Cl). Subsequent fragmentation could involve the loss of iodine (I) and cleavage of the quinoline (B57606) ring system.

Table 1: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss |

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-Cl]⁺ | Loss of the chlorine atom |

| [M-I]⁺ | Loss of the iodine atom |

| Further Fragments | Cleavage of the quinoline ring |

The accurate mass measurements obtained from HRMS allow for the confident assignment of elemental formulas to these fragments, providing strong evidence for the structure of the parent molecule and any synthesized derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR, Solid-State NMR) for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of organic molecules in solution. For complex substituted quinolines, one-dimensional (1D) NMR spectra can be difficult to interpret due to overlapping signals and complex coupling patterns. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous signal assignment. ijpsjournal.comnih.govresearchgate.net

COSY experiments are used to identify proton-proton couplings, revealing the connectivity of adjacent protons in the quinoline ring system.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC provides correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together different molecular fragments. nih.govresearchgate.net

Solid-State NMR (ssNMR) offers a powerful method for characterizing materials that are insoluble or difficult to crystallize. chemrj.org This technique provides information about the local environment of atoms in the solid state and can be used to study polymorphism, molecular conformation, and intermolecular interactions. For derivatives of this compound that are crystalline or amorphous solids, ssNMR could provide valuable structural insights that are not accessible through solution-state NMR.

Chromatographic Method Development and Optimization for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC-UV, LC-MS/MS)

Chromatographic techniques are fundamental for separating components of a mixture, assessing the purity of synthesized compounds, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for the analysis of quinoline derivatives. The development of a robust HPLC-UV method involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile (B52724) and a buffered aqueous solution), flow rate, and UV detection wavelength to achieve good separation and sensitivity. researchgate.netnih.govnih.govresearchgate.net For instance, a validated HPLC-UV method for the analysis of galloylquinic acid derivatives and flavonoids in Copaifera langsdorffii leaves demonstrated good linearity and detection limits for various phenolic compounds. nih.gov The principles of such method development can be applied to create a reliable assay for this compound and its derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal technique for quantitative analysis and the identification of trace impurities. nih.govcore.ac.uknoveltyjournals.comrsc.org The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters, such as the selection of precursor and product ions for multiple reaction monitoring (MRM). nih.govcore.ac.uk A validated LC-MS/MS method for the quantification of quinoline and indoloquinoline alkaloids demonstrated the high sensitivity and specificity achievable with this technique. nih.gov

Table 2: General Parameters for Chromatographic Analysis of Quinoline Derivatives

| Parameter | HPLC-UV | LC-MS/MS |

| Column | Reversed-phase (e.g., C18, C8) | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., acetate, formate) | Acetonitrile/Water with formic acid |

| Detection | UV-Vis Diode Array Detector (DAD) | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Quantification | External standard calibration | Internal standard calibration (MRM mode) |

These chromatographic methods are essential for ensuring the quality control of synthesized this compound derivatives and for providing detailed insights into reaction kinetics and mechanisms by monitoring the consumption of reactants and the formation of products and byproducts over time.

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives and Intermediates

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which is invaluable for confirming the structure of novel compounds and understanding their packing in the solid state.

While a crystal structure for this compound has not been reported, a study on the closely related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate , provides significant insight. The single-crystal X-ray diffraction analysis of this compound revealed a planar quinoline ring system. The study also highlighted the importance of intermolecular interactions in the crystal packing.

In another study, powder X-ray diffraction was used to determine the crystal structures of 8-hydroxy-5-nitroquinoline and its hydrochloride salt, revealing how hydrogen bonding influences the packing of these molecules. These examples underscore the power of X-ray diffraction techniques in providing definitive structural information for quinoline derivatives. For any crystalline derivative of this compound, single-crystal X-ray diffraction would be the preferred method for unequivocal structural confirmation.

Spectroscopic Methods (e.g., UV-Vis, IR, Raman) for Electronic and Vibrational Characterization Supporting Reaction Mechanisms

Spectroscopic methods such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy provide valuable information about the electronic and vibrational properties of molecules. These techniques are highly complementary and can be used to support structural assignments and investigate reaction mechanisms.

UV-Visible Spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of a quinoline derivative is influenced by the nature and position of its substituents. A study on the UV-Vis absorption spectra of quinoline and its nitro and amino derivatives showed that the insertion of these groups significantly affects the electronic properties of the quinoline system. For this compound, the UV-Vis spectrum would be expected to show characteristic absorptions corresponding to π-π* and n-π* transitions, with the positions of these bands being sensitive to the electronic effects of the chloro, iodo, and nitro substituents.

Infrared (IR) and Raman Spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a compound. These spectra provide a "fingerprint" of the molecule, with specific functional groups giving rise to characteristic absorption or scattering bands. For nitroaromatic compounds, the N-O stretching vibrations are particularly informative, typically appearing in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) in the IR spectrum.

A vibrational spectroscopic study of 4-azido-7-chloroquinoline and 4,7-dichloroquinoline, supported by DFT calculations, allowed for the unambiguous characterization of their main vibrational bands. Similarly, a detailed analysis of the IR and Raman spectra of quinoline-7-carboxaldehyde provided insights into its conformational properties.

In the case of ethyl 4-chloro-7-iodoquinoline-3-carboxylate , IR spectroscopy was used in conjunction with theoretical calculations to characterize its vibrational modes. This approach allows for a detailed assignment of the observed spectral features to specific molecular motions.

Table 3: Key Spectroscopic Data for Related Quinoline Derivatives

| Compound | Technique | Key Findings | Reference |

| Ethyl 4-chloro-7-iodoquinoline-3-carboxylate | IR Spectroscopy | Characterization of vibrational modes with DFT support. | |

| Quinoline-7-carboxaldehyde | IR, Raman, UV-Vis | Detailed spectroscopic and theoretical analysis of conformers. | |

| 4-Azido-7-chloroquinoline | IR, Raman | Unambiguous characterization of main vibrational bands. | |

| Nitroaromatic Compounds | IR Spectroscopy | Characteristic N-O stretching vibrations. |

The combination of these spectroscopic techniques provides a powerful toolkit for the characterization of this compound derivatives, offering insights into their electronic structure, vibrational properties, and conformational behavior, which are essential for understanding their reactivity and potential applications.

Future Directions and Emerging Research Challenges in 4 Chloro 7 Iodo 3 Nitroquinoline Chemistry

Exploration of Unconventional Reaction Pathways and Unprecedented Transformations

The reactivity of the 4-Chloro-7-iodo-3-nitroquinoline (B6244995) core is governed by the interplay of its substituents. The electron-deficient nature of the ring system, activated by the nitro group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr). A key research challenge lies in the competition between the displacement of the chloro group at the 4-position and the vicarious nucleophilic substitution (VNS) of hydrogen at positions activated by the nitro group. nih.gov

Future research will likely focus on elucidating the factors that control this chemoselectivity. For instance, studies on related nitroquinolines have shown that the nature of the nucleophile and reaction conditions can dictate whether SNAr at the C4 position or VNS occurs. nih.gov The exploration of a wider range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents, could lead to the discovery of unprecedented transformations and the synthesis of novel derivatives.